molecular formula C6H9BF5K B3016581 Potassium (4,4-difluorocyclohexyl)trifluoroborate CAS No. 2095863-71-9

Potassium (4,4-difluorocyclohexyl)trifluoroborate

Cat. No. B3016581
CAS RN: 2095863-71-9
M. Wt: 226.04
InChI Key: BLHGAMNFXPXKCJ-UHFFFAOYSA-N
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Description

Potassium (4,4-difluorocyclohexyl)trifluoroborate is a chemical compound that belongs to the family of potassium organotrifluoroborates. These compounds are known for their stability and reactivity in various organic synthesis reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. They serve as versatile building blocks in the construction of complex organic molecules due to their ability to form carbon-carbon bonds efficiently .

Synthesis Analysis

The synthesis of potassium organotrifluoroborates involves several strategies, including copper-catalyzed diboration of unsaturated compounds, such as aldehydes and amides, and subsequent conversion to the desired trifluoroborate . These methods provide access to a variety of organotrifluoroborates with high yields and enantiomeric ratios. Additionally, the synthesis of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate from HFC-245fa and BF3·OEt2 has been described, which may be related to the synthesis of similar potassium trifluoroborate compounds .

Molecular Structure Analysis

The molecular structure of this compound is not explicitly detailed in the provided papers. However, organotrifluoroborates generally consist of a carbon-boron bond with three fluorine atoms attached to the boron, providing stability and reactivity for further chemical transformations .

Chemical Reactions Analysis

Potassium organotrifluoroborates are prominently used in cross-coupling reactions. They have been shown to react with aryl and heteroaryl halides under palladium or rhodium catalysis to form biphenyls, allylbenzenes, diarylmethanes, and other complex organic structures . The reactions proceed with good to excellent yields and can tolerate a variety of functional groups. Additionally, the stereospecific cross-coupling of secondary organotrifluoroborates has been demonstrated, providing access to protected secondary alcohols with complete retention of stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the provided papers. However, potassium alkynyltrifluoroborates are described as air- and moisture-stable crystalline solids that can be stored indefinitely, which suggests similar properties for related potassium trifluoroborates . The stability of these compounds is a significant advantage in their use in organic synthesis, including combinatorial chemistry applications. The reactivity of these compounds in aqueous media and under various heating conditions has also been explored, indicating their versatility in different reaction environments .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

Potassium (4,4-difluorocyclohexyl)trifluoroborate plays a vital role in Suzuki cross-coupling reactions. These reactions, catalyzed by palladium, involve coupling potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates. The process yields good results and benefits from the air- and moisture-stability of the trifluoroborates, enhancing their storage and handling characteristics. This reactivity is particularly useful in the synthesis of various functionalized organic compounds (Molander & Rivero, 2002).

Synthesis of Potassium Trifluoroborates

Another significant application is in the synthesis of potassium trifluoroborates themselves. Improved methods have been developed for synthesizing potassium (trifluoromethyl)trifluoroborate, a compound that holds potential as a valuable reagent in organic synthesis due to its stability and ease of handling. This improvement in synthesis methodology has implications for the scalability and practical application of this compound in various research contexts (Molander & Hoag, 2003).

Development in Suzuki-Miyaura Cross-Coupling

Further development in Suzuki-Miyaura cross-coupling reactions involves the use of potassium alkynyltrifluoroborates. These compounds, like their alkenyl counterparts, are air- and moisture-stable, making them advantageous for combinatorial chemistry applications. They have been shown to react readily with aryl halides or triflates, yielding moderate to excellent results and demonstrating the versatility and utility of potassium trifluoroborate derivatives in advanced organic synthesis (Molander, Katona, & Machrouhi, 2002).

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent another important area of application. For instance, potassium (trifluoromethyl)trimethoxyborate, a stable and easy-to-handle salt, has been used in copper-catalyzed trifluoromethylation reactions. This usage underlines the compound's adaptability and importance in generating complex organic molecules, further expanding the scope of its application in synthetic chemistry (Knauber, Arikan, Röschenthaler, & Goossen, 2011).

Safety and Hazards

This compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Potassium (4,4-difluorocyclohexyl)trifluoroborate, also known as potassium (4,4-difluorocyclohexyl)trifluoroboranuide, is a type of organoboron reagent . The primary targets of this compound are typically organic molecules that undergo cross-coupling reactions .

Mode of Action

The compound interacts with its targets through cross-coupling reactions . These reactions are facilitated by catalysts such as palladacycles . The trifluoroborate group in the compound acts as a leaving group, allowing the difluorocyclohexyl group to form a bond with the target molecule .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura type reactions . These reactions are a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds . The downstream effects of these reactions include the synthesis of various organic compounds .

Pharmacokinetics

Like other organoboron compounds, it is expected to have good stability and low reactivity until it participates in a reaction .

Result of Action

The result of the compound’s action is the formation of new organic compounds through cross-coupling reactions . These reactions can lead to the synthesis of a wide range of organic molecules, including pharmaceuticals and polymers .

Action Environment

The action of this compound is influenced by several environmental factors. It is known to be moisture- and air-stable, making it suitable for use in various conditions . Furthermore, it is remarkably compliant with strong oxidative conditions . This stability and compliance with oxidative conditions make it a versatile reagent in organic synthesis .

properties

IUPAC Name

potassium;(4,4-difluorocyclohexyl)-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BF5.K/c8-6(9)3-1-5(2-4-6)7(10,11)12;/h5H,1-4H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHGAMNFXPXKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCC(CC1)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BF5K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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